7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one
Overview
Description
“7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one” is a chemical compound with the molecular formula C21H20O6 . It has an average mass of 368.380 Da and a monoisotopic mass of 368.125977 Da .
Physical And Chemical Properties Analysis
This compound is a yellow crystalline powder . It is soluble in alcohols and ether, and slightly soluble in water . The molecular weight of this compound is 368.4 g/mol.Scientific Research Applications
Antihyperlipidemic Agent : A derivative, 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-chromen-4-one, was found to reduce the atherogenic index and the expression levels of Nrf2 and GPx genes in hyperlipidemic rats. This suggests potential as an antihyperlipidemic agent (Prasetyastuti et al., 2021).
Antimicrobial and Antioxidant Properties : New 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides have been synthesized and exhibit antimicrobial and antioxidant properties (Hatzade et al., 2008).
Inhibitory Activities on Neutrophil Pro-Inflammatory Responses : New 2-(2-phenylethyl)-4H-chromen-4-one derivatives from Aquilaria sinensis resinous wood show over 80% inhibition of neutrophil pro-inflammatory responses, indicating potential therapeutic applications (Wang et al., 2018).
Significant Antibacterial and Antifungal Activity : 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones show notable antibacterial and antifungal activity, with molecular modeling showing a good correlation with inhibitory potency (Mandala et al., 2013).
Synthesis of Various Compounds : A method for synthesizing aromatic carbamates with a chromen-2-one fragment has been developed, enabling the synthesis of compounds with dihydroquinoxaline fragments (Velikorodov et al., 2014).
Synthesis of Angular Pentacyclic Compounds : Photo-reorganization of certain chromen-4-ones in methanol with UV-light allows for the synthesis of angular pentacyclic compounds (Dalal et al., 2017).
High Yields and Potent Antimicrobial Activity : Microwave-assisted synthesis of novel 2-(3-aryl,1-phenyl-1H-pyrazol-4-yl)-8H-pyrano[2,3-f]chromen-4-ones produces high yields and potent antimicrobial activity against bacterial and fungal strains (Ashok et al., 2016).
Cost-Effective and Efficient Synthesis : One-pot synthesis of 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones using K10 montmorillonite clay offers a cost-effective, efficient, and versatile method for production (Zhang et al., 2018).
High Antibacterial Activity : Synthesized compounds show high antibacterial activity against various bacterial strains, suggesting potential pharmaceutical applications (Behrami & Dobroshi, 2019).
properties
IUPAC Name |
7-[2-(1,3-dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c22-15-4-2-14(3-5-15)18-13-27-19-12-16(6-7-17(19)21(18)23)24-11-8-20-25-9-1-10-26-20/h2-7,12-13,20,22H,1,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMBZXDUHRQLDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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